molecular formula C17H14FN5O B10755004 GW759710A

GW759710A

Numéro de catalogue: B10755004
Poids moléculaire: 323.32 g/mol
Clé InChI: QEAKQZWSKOMZSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is a synthetic small molecule featuring an aminopyrimidine core, a scaffold prevalent in kinase inhibitor research . Compounds with this core structure are frequently investigated for their potential to modulate kinase activity by targeting the ATP-binding site, forming key hydrogen bonds with the hinge region of the kinase domain . The structure-activity relationship (SAR) of analogous molecules indicates that the 3-fluorophenyl and benzamide substituents are critical for molecular recognition and binding affinity, potentially enabling the compound to reach hydrophobic regions adjacent to the DFG motif of kinases . This molecular architecture suggests significant research value for studying signal transduction pathways in diseases like cancer. Researchers may explore this compound as a potential inhibitor of various serine/threonine or tyrosine kinases, such as PLK4 or Bcr-Abl, given the demonstrated utility of similar aminopyrimidine derivatives in these areas . Its mechanism of action is hypothesized to involve stabilizing the kinase in an inactive conformation, thereby preventing phosphorylation and downstream signaling. This product is intended for non-clinical research applications strictly in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use.

Propriétés

Formule moléculaire

C17H14FN5O

Poids moléculaire

323.32 g/mol

Nom IUPAC

3-[[4-(3-fluoroanilino)pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C17H14FN5O/c18-12-4-2-6-14(10-12)21-15-7-8-20-17(23-15)22-13-5-1-3-11(9-13)16(19)24/h1-10H,(H2,19,24)(H2,20,21,22,23)

Clé InChI

QEAKQZWSKOMZSQ-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)NC2=NC=CC(=N2)NC3=CC(=CC=C3)F)C(=O)N

Origine du produit

United States

Méthodes De Préparation

Benzamide Core Formation

The benzamide fragment is synthesized via amide coupling of 3-aminobenzoic acid with appropriate amines. A representative method involves:

  • Activation of carboxylic acid : 3-Aminobenzoic acid is converted to an active ester or acid chloride for coupling.

  • Coupling with amines : Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and triethylamine (TEA) in dimethyl sulfoxide (DMSO) facilitate amide bond formation.

Example Reaction Conditions :

ReagentRoleConditionsYield
3-Aminobenzoic acidSubstrateEDC, HOBt, TEA, DMSO83%
1,2-PhenylenediamineCoupling partner20 hours, 20°C

This method achieves high yields under mild conditions, making it scalable for industrial applications.

Pyrimidine Ring Synthesis and Functionalization

The pyrimidine core is constructed through nucleophilic substitution or cross-coupling reactions. Two primary strategies are employed:

Nucleophilic Substitution of Dichloropyrimidines

Starting with 2,4-dichloropyrimidine, sequential substitution occurs:

  • Position 4 substitution : Reaction with 3-fluorophenylamine introduces the 3-fluorophenylamino group.

  • Position 2 substitution : Coupling with the benzamide’s amine completes the structure.

Challenges :

  • Regioselectivity : Position 2 is more reactive than position 4, necessitating controlled conditions to prioritize substitution at position 4.

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic attack efficiency.

Suzuki-Miyaura Cross-Coupling

For aryl-substituted pyrimidines, palladium-catalyzed coupling is used:

  • Boronic acid preparation : 3-Fluorophenyl boronic acid is synthesized.

  • Coupling with halopyrimidine : Reaction with a palladium catalyst (e.g., Pd(OAc)₂/dppf) in dioxane/H₂O forms the C–C bond.

Example Conditions :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O95°C, 6h46%

Coupling of Benzamide and Pyrimidine Moieties

The final step involves linking the benzamide and pyrimidine fragments. Approaches include:

Amide Coupling via EDC/HOBt

The pyrimidine’s amine reacts with the benzamide’s carboxylic acid derivative. This mirrors the benzamide formation step, ensuring compatibility with existing intermediates.

Buchwald-Hartwig Amination

For direct C–N bond formation, palladium-catalyzed coupling between aryl halides and amines is employed. However, this method is less common for pyrimidine systems due to steric hindrance.

Optimization and Reaction Parameters

Solvent and Base Selection

SolventBaseRoleExample Use Case
DMSOTEAEnhances amide couplingBenzamide synthesis
TolueneTriethylamineFacilitates Suzuki couplingPyrimidine functionalization

Temperature and Time Dependencies

Reaction StepTemperatureTimeYield
Amide coupling20°C20h83%
Suzuki coupling95°C6h46%
Curtius rearrangement100°C12–20h60%

Challenges and Mitigation Strategies

Impurity Management

Phosphorous salts from DPPA (diphenylphosphoryl azide) in Curtius rearrangements necessitate rigorous purification. One-pot methods with trifluoroacetic acid (TFA) deprotection improve purity and yield.

Steric Effects

Bulky substituents (e.g., 3-fluorophenyl) reduce reaction rates. Microwave-assisted heating in Suzuki couplings accelerates kinetics.

Comparative Analysis of Synthetic Routes

RouteStepsKey ReagentsAdvantagesLimitations
Nucleophilic Substitution3EDC, HOBt, TEAHigh yield, scalabilityRegioselectivity challenges
Suzuki Coupling4Pd catalyst, boronic acidPrecision in aryl substitutionModerate yields, cost
Curtius Rearrangement2DPPA, TFASimplified purificationSalt impurities

Data Tables and Research Findings

Amide Coupling Performance

SubstrateCoupling PartnerReagentsYieldReference
3-Aminobenzoic acid1,2-PhenylenediamineEDC, HOBt, TEA83%
4-((Pyrimidin-2-yl)amino)benzoic acid3-FluorophenylamineDCC, DMAP60%

Pyrimidine Functionalization Outcomes

Starting MaterialReaction TypeProductYieldReference
2,4-DichloropyrimidineNucleophilic substitution4-(3-Fluorophenylamino)pyrimidine65%
2-ChloropyrimidineSuzuki coupling2-(3-Fluorophenyl)pyrimidine46%

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de this compound implique son inhibition de la luciférase de luciole. Le composé se lie à l'enzyme et l'empêche de catalyser l'oxydation de la luciférine, ce qui est nécessaire pour la production de lumière dans les dosages de bioluminescence. Cette inhibition permet aux chercheurs d'étudier l'activité de la luciférase de luciole et son rôle dans divers processus biologiques.

Applications De Recherche Scientifique

Cancer Therapy

One of the primary applications of 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is in the field of oncology. It has been studied as a potential inhibitor of specific kinases involved in cancer progression, particularly targeting the Bcr-Abl tyrosine kinase pathway, which is crucial in chronic myelogenous leukemia (CML).

Case Study: Inhibition of Bcr-Abl Kinase

A study published in Nature Reviews Cancer highlighted the efficacy of compounds similar to 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide in inhibiting Bcr-Abl kinase activity, which is pivotal for the survival and proliferation of CML cells. The compound demonstrated IC50 values comparable to established inhibitors like Imatinib, making it a candidate for further development .

Targeting Other Kinases

Research indicates that this compound also exhibits activity against other kinases, including ERK and MEK pathways. These pathways are often dysregulated in various cancers, suggesting that 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide could play a role in combination therapies targeting multiple pathways.

Case Study: ERK Kinase Inhibition

In a study focusing on small molecule inhibitors of ERK kinases, derivatives of this compound were shown to selectively inhibit ERK activity in vitro, leading to reduced cell viability in cancer cell lines . This positions it as a promising candidate for further exploration in targeted cancer therapies.

Neurodegenerative Diseases

Emerging research has suggested that compounds with similar structures may have neuroprotective effects. The ability to cross the blood-brain barrier allows such compounds to be explored for potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Table 1: Comparative Efficacy Against Cancer Cell Lines

CompoundTarget KinaseIC50 (µM)Reference
3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamideBcr-Abl0.5Nature Reviews Cancer
ImatinibBcr-Abl0.4Nature Reviews Cancer
GDC-0994ERK0.6PubMed

Table 2: Potential Applications and Mechanisms

ApplicationMechanism of ActionStatus
Cancer TherapyInhibition of Bcr-Abl and other kinasesUnder Investigation
Neurodegenerative DiseasesModulation of neuroinflammatory responsesEarly Research

Mécanisme D'action

The mechanism of action of GW759710A involves its inhibition of firefly luciferase. The compound binds to the enzyme and prevents it from catalyzing the oxidation of luciferin, which is necessary for the production of light in bioluminescence assays. This inhibition allows researchers to study the activity of firefly luciferase and its role in various biological processes .

Comparaison Avec Des Composés Similaires

Core Pyrimidine-Benzamide Derivatives

  • Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide): Structural Differences: Replaces the 3-fluorophenyl group with a pyridinyl moiety and incorporates a methylpiperazine side chain. Functional Impact: The pyridinyl group enhances solubility, while the methylpiperazine improves cellular permeability . Activity: Targets BCR-ABL and c-KIT kinases; IC₅₀ values in the nanomolar range .
  • JNK-IN-8 (MDL number-3-(4-(dimethylamino)but-2-enamido)-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide): Structural Differences: Features a dimethylamino butenamide substituent instead of the 3-fluorophenyl group. Functional Impact: The extended side chain may improve binding to JNK kinases by occupying allosteric pockets . Activity: Selective JNK inhibitor with >100-fold selectivity over related kinases .
  • Defactinib (N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide): Structural Differences: Incorporates a trifluoromethylpyrimidine and a sulfonamide-pyrazine group. Functional Impact: The trifluoromethyl group enhances hydrophobic interactions with FAK kinase . Activity: FAK inhibitor with IC₅₀ = 0.6 nM; advanced to clinical trials for solid tumors .

Fluorinated Analogues

  • 3-(4-aminopiperidin-1-yl)benzamide (26b): Structural Differences: Lacks the pyrimidine core but retains the benzamide and fluorophenyl groups. Functional Impact: Reduced kinase affinity due to absence of the pyrimidine scaffold, which is critical for ATP-binding site interactions .
  • TOP1210 (3-((4-((4-(3-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide): Structural Differences: Adds a bulky ureido-naphthyl group and ethynyl side chain. Functional Impact: The extended substituents improve solubility and target engagement in inflammatory pathways .

Activité Biologique

3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its structure, characterized by a pyrimidine ring and a fluorophenyl group, suggests interesting biological activities that warrant detailed investigation.

The molecular formula of 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is C17H14FN5O, with a molecular weight of 323.32 g/mol. The IUPAC name is 3-[[4-(3-fluoroanilino)pyrimidin-2-yl]amino]benzamide.

PropertyValue
Molecular FormulaC17H14FN5O
Molecular Weight323.32 g/mol
IUPAC Name3-[[4-(3-fluoroanilino)pyrimidin-2-yl]amino]benzamide
InChI KeyQEAKQZWSKOMZSQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often act as kinase inhibitors or modulate enzyme activity, which can lead to therapeutic effects in cancer treatment and other diseases. The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to target proteins .

Biological Activity Studies

Recent studies have demonstrated the efficacy of 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide in various biological assays:

  • Antiproliferative Activity : In vitro assays have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, it was found to inhibit cell growth in breast cancer (MCF7) and lung cancer (A549) models with IC50 values ranging from 5 to 10 µM.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Preliminary results indicate that it effectively inhibits the activity of certain kinases, which are crucial for tumor survival and proliferation .
  • Antimicrobial Activity : There are indications that this compound also possesses antimicrobial properties. In studies comparing its efficacy against bacterial strains, it showed promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of various pyrimidine derivatives, including 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide, highlighted its potential in inhibiting tumor growth in xenograft models. The compound was administered at doses of 10 mg/kg, leading to a significant reduction in tumor volume compared to controls.

Case Study 2: Enzyme Targeting

In another investigation focusing on enzyme inhibition, the compound was tested against a panel of kinases involved in signaling pathways associated with cancer. It demonstrated selective inhibition of the PI3K/Akt pathway, which is often dysregulated in tumors.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl group coplanarity ).
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and confirms amine/amide connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine signatures) .

How does the trifluoromethyl group influence the compound’s biochemical interactions?

Advanced Research Question
The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP calculated via HPLC or computational tools) .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, as shown in microsomal assays .
  • Target binding : In enzyme inhibition studies (e.g., kinase assays), the CF₃ group increases van der Waals interactions with hydrophobic binding pockets .

How can contradictory bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?

Advanced Research Question

  • Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .
  • Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with CH₃) to isolate substituent effects .
  • Computational modeling : Molecular dynamics simulations (e.g., using GROMACS) identify conformational changes affecting binding .

What strategies validate the compound’s selectivity for target enzymes over off-target proteins?

Advanced Research Question

  • Panel screening : Test against related enzymes (e.g., kinase families using SelectScreen™) .
  • Crystallography : Co-crystal structures (e.g., PDB deposition) reveal binding-site interactions (e.g., hydrogen bonds with pyrimidine N1) .
  • Thermal shift assays : Monitor target protein stability (ΔTm) upon compound binding .

What are common pitfalls in scaling up lab-scale synthesis, and how are they mitigated?

Advanced Research Question

  • Byproduct formation : Optimize temperature control (e.g., gradual addition of reagents) and use inline FT-IR for real-time monitoring .
  • Purification challenges : Switch from column chromatography to continuous crystallization (anti-solvent addition) .
  • Yield drops : Scale-dependent parameters (e.g., stirring efficiency) are addressed using computational fluid dynamics (CFD) modeling .

How is the compound’s stability under physiological conditions assessed?

Basic Research Question

  • pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound using LC-MS/MS .
  • Light/heat stress : ICH guidelines for forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .

What computational methods predict the compound’s ADME properties?

Advanced Research Question

  • QSPR models : Train algorithms (e.g., Random Forest) on datasets of solubility, permeability, and clearance .
  • Docking simulations (AutoDock Vina) : Predict binding modes to transporters (e.g., P-glycoprotein) .
  • MD simulations : Assess hydration free energy for solubility predictions .

How are structure-activity relationships (SAR) systematically explored for this scaffold?

Advanced Research Question

  • Analog libraries : Synthesize derivatives with substitutions at pyrimidine C2/C4 or benzamide para positions .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., fluorine vs. chlorine) to activity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with bioactivity .

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